Flavodic Acid
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Overview
Description
Flavodic acid is a polyphenolic compound with the molecular formula C19H14O8. It is a member of the flavonoid family, which are natural products widely distributed in the plant kingdom. Flavonoids are known for their diverse structures and significant ecological roles, such as serving as pigments in flowers and acting as chemotaxonomic markers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavodic acid can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the reaction of 2-phenyl-4H-chromen-4-one with diacetic acid under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources rich in flavonoids. Modern techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction are employed to enhance yield and efficiency while reducing energy and solvent consumption .
Chemical Reactions Analysis
Types of Reactions: Flavodic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Flavodic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: this compound is investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Due to its antioxidant, anti-inflammatory, and anticancer properties, this compound is studied for potential therapeutic applications.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties and as a natural colorant
Mechanism of Action
Flavodic acid exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Flavodic acid is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it is unique in its specific structural features and biological activities:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Myricetin: Has potent antioxidant and neuroprotective activities
This compound stands out due to its specific molecular structure, which allows it to interact uniquely with various biological targets and pathways.
Properties
CAS No. |
37470-13-6 |
---|---|
Molecular Formula |
C19H14O8 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C19H14O8/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |
InChI Key |
IGCSSLDDCHLXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
37470-13-6 | |
Related CAS |
13358-62-8 (di-hydrochloride salt) |
Synonyms |
2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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